molecular formula C20H24N2O5S B2802864 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 302950-10-3

6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2802864
CAS No.: 302950-10-3
M. Wt: 404.48
InChI Key: WNWCDPYNSYQWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-10-5-6-12-15(7-10)28-20(16(12)18(21)23)22-19(24)11-8-13(25-2)17(27-4)14(9-11)26-3/h8-10H,5-7H2,1-4H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCDPYNSYQWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of a suitable precursor containing sulfur and a benzene ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, such as halogens or alkyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • CAS No.: 315682-47-4
  • Molecular Formula: C₂₀H₂₃NO₆S
  • Molecular Weight : 405.50 g/mol .

Structural Features :

  • Core : 4,5,6,7-Tetrahydrobenzo[b]thiophene scaffold with a 6-methyl substituent.
  • Functional Groups :
    • 3,4,5-Trimethoxybenzamido group at position 2.
    • Carboxamide group at position 3.

Comparison with Structural Analogues

Substituent Variations on the Benzamido Group

Compound Name Substituent on Benzamido Group Key Activity/Data Reference
Target Compound 3,4,5-Trimethoxy Structural data available; pharmacological studies inferred from analogues.
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3,5-Dimethoxy No explicit activity reported; structural similarity suggests potential AChE modulation.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl Synthesized via Petasis reaction (22% yield); no biological data reported.

Key Insights :

  • Electron-withdrawing groups (e.g., bromine in ’s compound S8) correlate with anticancer activity, suggesting that the trimethoxy group’s electronic effects could be tailored for specific targets .

Functional Group Modifications

Compound Name Functional Groups Biological Activity Reference
Target Compound Carboxamide Inferred AChE inhibition from structural hybrids.
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ester + Schiff base Anticancer (IC₅₀ ~10⁻⁴ M for S8 against A-549).
(E)-6-Methyl-2-(2,3,4-trimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Carbonitrile + Schiff base Antioxidant (IC₅₀: 50.47–153.25 µM vs. GST).

Key Insights :

  • The carboxamide group in the target compound may improve metabolic stability compared to ester derivatives, which are prone to hydrolysis .
  • Schiff base derivatives exhibit antioxidant activity, but their instability under physiological conditions limits therapeutic utility compared to carboxamides .

Substituent Variations on the Thiophene Core

Compound Name Core Substituents Activity/Notes Reference
Target Compound 6-Methyl
2-Amino-6-tert-butyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 6-tert-butyl + 3-methoxyphenyl No explicit activity reported.
2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 6-Ethyl + N-benzyl Structural data only.

Key Insights :

  • Bulkier groups (e.g., tert-butyl) may hinder binding to enzymatic pockets, as seen in some AChE inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.